molecular formula C12H14FN B2538991 3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287309-96-8

3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2538991
CAS No.: 2287309-96-8
M. Wt: 191.249
InChI Key: HFMWOWIFJKVOOD-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique structural features, which include a highly strained bicyclic framework. The incorporation of a fluorine atom and a methyl group on the phenyl ring further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Chemical Reactions Analysis

3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The bicyclic structure also contributes to its unique pharmacokinetic properties, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as:

The unique combination of the fluorine and methyl groups on the phenyl ring of 3-(3-Fluoro-5-methylphenyl)bicyclo[11

Properties

IUPAC Name

3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8-2-9(4-10(13)3-8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMWOWIFJKVOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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